molecular formula C11H13NO3S2 B2601536 N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide CAS No. 2034340-56-0

N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide

Cat. No.: B2601536
CAS No.: 2034340-56-0
M. Wt: 271.35
InChI Key: LISCMFWNDXHZQX-UHFFFAOYSA-N
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Description

N-((5-(Thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide is a synthetic heterocyclic compound featuring a bifunctional structure that incorporates both thiophene and furan rings, a motif of significant interest in medicinal and agrochemical research. The molecule consists of a 3-thienyl-substituted furan core, with an ethanesulfonamide group linked via a methylene bridge. This specific molecular architecture is analogous to other researched sulfonamides built on a (5-(thiophen-3-yl)furan-2-yl)methyl scaffold, which are explored as building blocks in drug discovery . The compound's core structure suggests potential as an intermediate for developing bioactive molecules. The thiophene ring is a privileged structure in pharmaceuticals, known for its presence in compounds with a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties . Similarly, the furan-heterocycle is a valuable template in organic synthesis. The inclusion of a sulfonamide group is a common strategy in molecular design, as this functional group can contribute to biological activity and influence the molecule's physicochemical properties. Researchers may investigate this compound as a precursor or lead structure for developing new kinase inhibitors , given that related heterocyclic nucleosides have shown promise as multi-kinase inhibitors with anticancer activity . Its application could also extend to the exploration of antinociceptive agents , as structurally similar thiophene-containing molecules have been studied for their effects on neuropathic pain , or as a novel scaffold for agrochemical fungicides , building upon the known efficacy of thiophene-containing derivatives in protecting crops . This product is offered For Research Use Only . It is strictly intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S2/c1-2-17(13,14)12-7-10-3-4-11(15-10)9-5-6-16-8-9/h3-6,8,12H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISCMFWNDXHZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=CC=C(O1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the thiophene and furan rings can interact with various biological receptors, leading to diverse pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally or functionally related molecules, categorized below:

1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

  • Structure : LMM5 and LMM11 () contain a 1,3,4-oxadiazole core substituted with sulfamoyl and aryl groups. For example, LMM11 includes a furan-2-yl group, while the target compound replaces the oxadiazole with a fused furan-thiophene system.
  • Activity : These oxadiazoles exhibit antifungal activity by inhibiting thioredoxin reductase in Candida albicans. The target compound’s thiophene-furan system may similarly interact with sulfur-dependent enzymes, but its efficacy would depend on the sulfonamide’s positioning and electronic effects .

Table 1 : Comparison with 1,3,4-Oxadiazoles

Feature Target Compound LMM11
Core Structure Furan-thiophene 1,3,4-Oxadiazole
Key Substituents Ethanesulfonamide, thiophen-3-yl Cyclohexyl-ethyl sulfamoyl, furan-2-yl
Biological Activity Not reported (inferred enzyme inhibition) Antifungal (thioredoxin reductase)
Solubility (Predicted) Moderate (polar sulfonamide) Lower (rigid oxadiazole core)

Ranitidine-Related Derivatives

  • Structure: Ranitidine derivatives (–6) share a furan ring substituted with dimethylaminomethyl and sulfanyl groups. For instance, ranitidine nitroacetamide includes a nitroacetamide side chain, whereas the target compound features an ethanesulfonamide group.
  • Function : Ranitidine analogs target histamine H2 receptors for gastric acid suppression. The sulfonamide group in the target compound may allow for divergent targeting, such as sulfhydryl enzyme interactions.
  • Metabolism : Ranitidine derivatives undergo oxidative metabolism, while the thiophene ring in the target compound may alter metabolic stability due to sulfur’s electron-rich nature .

Table 2 : Comparison with Ranitidine Analogs

Feature Target Compound Ranitidine Nitroacetamide
Furan Substitution Thiophen-3-yl Dimethylaminomethyl
Side Chain Ethanesulfonamide Nitroacetamide
Therapeutic Class Potential enzyme inhibitor H2 antagonist (gastric acid suppression)
Metabolic Site Thiophene (electron-rich) Furan (oxidative metabolism)

Sulfonamide-Containing Heterocycles

  • Synthesis: describes compounds like 4-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)aniline, synthesized via Pd-catalyzed hydrogenation. The target compound could employ similar coupling strategies for the thiophene-furan linkage.

Table 3 : Comparison with Sulfur-Linked Furan Derivatives

Feature Target Compound 4-(((5-((Dimethylamino)methyl)Furan-2-yl)Methyl)Thio)Aniline
Sulfur Position Thiophene ring Thioether linkage (C-S-C)
Functional Group Ethanesulfonamide Aniline
Synthetic Route Potential Heck coupling or SNAr Pd/H2 reduction of nitro group

Patent Compounds with Bulky Substituents

  • Structure : lists trifluoromethyl-phenyl oxazolidine derivatives with sulfonamide groups. These compounds have bulky substituents that may hinder membrane permeability compared to the target compound’s compact furan-thiophene system.
  • Bioavailability : The target compound’s lower molecular weight (~297 g/mol vs. ~550 g/mol for patent compounds) suggests better oral absorption .

Biological Activity

N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide is a complex organic compound characterized by its unique structural features, including thiophene and furan rings along with a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is C12H13N1O2S1C_{12}H_{13}N_{1}O_{2}S_{1}. The presence of the thiophene and furan rings contributes to its aromatic nature, which is crucial for interacting with biological targets.

Property Value
Molecular FormulaC12H13N1O2S1C_{12}H_{13}N_{1}O_{2}S_{1}
Molecular Weight253.30 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds with thiophene and furan moieties exhibit significant antimicrobial properties. Studies have demonstrated that such compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activities.

Anti-inflammatory Activity

The sulfonamide group is known for its anti-inflammatory effects. Compounds that incorporate this functional group have been studied for their ability to reduce inflammation in various models, potentially making this compound useful in treating inflammatory diseases.

Anticancer Potential

The anticancer properties of related compounds have been well-documented. For instance, derivatives containing thiophene and furan rings have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • In Vitro Studies : In a study examining the cytotoxic effects of thiophene derivatives on cancer cell lines, it was found that these compounds could significantly reduce cell viability at micromolar concentrations. The study highlighted the importance of structural variations in enhancing activity against specific cancer types.
  • In Vivo Models : A mouse model was used to evaluate the anti-inflammatory effects of sulfonamide derivatives. The results indicated a marked reduction in inflammation markers following treatment with these compounds, supporting their therapeutic potential.

Pharmacokinetics

Details regarding the pharmacokinetics of this compound remain sparse. However, general observations about similar compounds suggest:

  • Absorption : Likely to be moderate based on the lipophilicity imparted by the aromatic rings.
  • Distribution : Expected to distribute widely due to its small molecular size.
  • Metabolism : Potentially undergoes metabolic transformations typical for sulfonamides.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound Structure Biological Activity
SuprofenThiophene derivativeAnti-inflammatory
FurazolidoneFuran derivativeAntimicrobial
NitrofurantoinFuran derivativeAntimicrobial

This compound stands out due to its dual ring system combined with a sulfonamide group, potentially enhancing its biological activity compared to single-ring analogs.

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